2-(6-Chloro-2-methylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane
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Overview
Description
2-(6-Chloro-2-methylpyrimidin-4-yl)-2-azabicyclo[221]heptane is a complex organic compound that features a bicyclic structure with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-2-methylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane typically involves multiple steps, starting with the preparation of the pyrimidine ring, followed by the formation of the bicyclic structure. One common method involves the use of 1-nitropentan-4-one as a starting material, which undergoes a series of reactions including nitration, reduction, and cyclization to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthesis conditions to increase yield and reduce costs. This can include the use of readily available reagents and solvents, as well as the implementation of classical organic chemistry reactions that do not require expensive catalysts .
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloro-2-methylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a wide range of products depending on the nucleophile used .
Scientific Research Applications
2-(6-Chloro-2-methylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological molecules and its effects on biological systems.
Industry: It can be used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-(6-Chloro-2-methylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as neuronal nicotinic acetylcholine receptors (nAChR). This interaction can modulate the activity of these receptors, leading to various physiological effects. The compound’s bicyclic structure allows it to fit into the receptor’s binding site, thereby influencing its activity .
Comparison with Similar Compounds
Similar Compounds
Epibatidine: A potent analgesic that also interacts with nAChR.
Bicyclo[2.2.1]heptane derivatives: These compounds share a similar bicyclic structure and have various biological activities.
Uniqueness
2-(6-Chloro-2-methylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane is unique due to its specific substitution pattern on the pyrimidine ring and its potential for diverse chemical reactions. This makes it a valuable compound for research and development in multiple scientific fields .
Properties
Molecular Formula |
C11H14ClN3 |
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Molecular Weight |
223.70 g/mol |
IUPAC Name |
2-(6-chloro-2-methylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H14ClN3/c1-7-13-10(12)5-11(14-7)15-6-8-2-3-9(15)4-8/h5,8-9H,2-4,6H2,1H3 |
InChI Key |
IDANHQAEKUHNLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CC3CCC2C3 |
Origin of Product |
United States |
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